molecular formula C14H10N4O3 B5302243 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole

5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole

Cat. No. B5302243
M. Wt: 282.25 g/mol
InChI Key: JBBKCHZIBLHSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole, also known as BDTPT, is a novel tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole has been found to have potential applications in various research areas, including organic electronics, materials science, and biomedical research. In organic electronics, 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole has been used as a hole-transporting material in organic solar cells, resulting in improved device performance. In materials science, 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole has been incorporated into polymer matrices to form nanocomposites with enhanced thermal stability and mechanical properties. In biomedical research, 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, leading to changes in the electronic and optical properties of the compound. This property makes 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole an attractive candidate for use in various sensing applications.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole has been shown to have low toxicity in vitro, making it a promising candidate for use in biomedical applications. However, further studies are needed to investigate its potential side effects and toxicities in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole is its ease of synthesis and high purity yield. Additionally, its unique electronic and optical properties make it a versatile compound for use in various research areas. However, one limitation of 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole is its limited solubility in common solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole. One area of interest is the development of new synthesis methods to improve the compound's solubility and stability. Another area of research is the investigation of 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole's potential as a biosensor for the detection of metal ions in biological systems. Additionally, 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole's potential as an anticancer agent warrants further investigation, particularly in combination with other chemotherapy drugs. Overall, 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole is a promising compound with a wide range of potential applications in various research areas.

Synthesis Methods

5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole can be synthesized using a simple one-pot reaction method, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ol, phenylhydrazine, and sodium azide in the presence of a catalyst. The resulting product is a white crystalline powder with a high yield and purity.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-2-4-10(5-3-1)18-14(15-16-17-18)21-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKCHZIBLHSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole

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